Molecular Structure and Physicochemical Properties
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of specific substituents, such as halogens and nitro groups, dramatically alters the molecule's electronic landscape, offering fine-tuned control over its reactivity and biological activity. This guide focuses on 3-Chloro-4-nitro-1H-indole, a specific isomer whose properties are dictated by the interplay of the electron-donating indole nitrogen and the electron-withdrawing chloro and nitro groups. While specific experimental data for this exact isomer is sparse in publicly accessible literature, this document synthesizes established principles of indole chemistry and data from closely related analogues to provide a robust predictive model of its properties and behavior. This approach, grounded in mechanistic understanding, aims to equip researchers with the insights needed to effectively synthesize, handle, and utilize this compound in novel research and development endeavors.
The foundational characteristics of 3-Chloro-4-nitro-1H-indole are determined by its unique substitution pattern. The chloro group at the 3-position and the nitro group at the 4-position significantly influence the electron density and reactivity of the indole ring system.
Structural Analysis
The key structural features include the planar indole ring, which is essential for its aromaticity and interactions with biological targets. The C3-chloro substituent directly modulates the reactivity of the C2 position, a common site for functionalization. The C4-nitro group, being strongly electron-withdrawing, deactivates the benzene portion of the indole ring towards electrophilic substitution and influences the acidity of the N-H proton.
Diagram: Structure of 3-Chloro-4-nitro-1H-indole
Caption: Proposed synthetic workflow for 3-Chloro-4-nitro-1H-indole.
Experimental Protocol: Electrophilic Chlorination
This protocol is a predictive methodology based on standard procedures for the chlorination of indoles. [1]
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Preparation: To a solution of 4-nitro-1H-indole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.05 eq) or N-chlorosuccinimide (NCS) (1.1 eq), dissolved in the same anhydrous solvent.
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Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-Chloro-4-nitro-1H-indole.
Causality: The choice of a non-polar aprotic solvent like DCM is crucial to prevent side reactions. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity. NCS is often a milder and more selective chlorinating agent than SO₂Cl₂ for sensitive substrates.
Spectroscopic and Analytical Characterization
Predictive spectroscopic data is essential for identifying the target compound during synthesis and subsequent reactions.
| Technique | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ ~11.0-12.0 (br s, 1H, N-H), δ ~7.5-8.5 (m, 4H, Ar-H) | The N-H proton will be downfield due to the deshielding effect of the nitro group. Aromatic protons will be in the typical aromatic region, with specific splitting patterns determined by their positions relative to the chloro and nitro groups. |
| ¹³C NMR | δ ~100-140 | The spectrum will show 8 distinct carbon signals. The C3 carbon bearing the chlorine will be shifted, and the C4 carbon attached to the nitro group will be significantly deshielded. |
| IR (Infrared) | 3300-3400 cm⁻¹ (N-H stretch), 1500-1550 cm⁻¹ & 1330-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~750 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational frequencies for the respective functional groups. |
| Mass Spec (MS) | m/z ≈ 196 (M⁺), 198 (M+2⁺) | The molecular ion peak will show a characteristic isotopic pattern with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes. |
Reactivity and Synthetic Applications
The reactivity of 3-Chloro-4-nitro-1H-indole is dominated by the electrophilic nature of the C2=C3 double bond, a result of the potent electron-withdrawing nitro group. This makes the molecule an excellent substrate for reactions with nucleophiles.
Michael Acceptor Reactivity
The C2 position is highly electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. This reactivity allows for the dearomatization of the indole ring and the formation of functionalized indoline structures, which are valuable motifs in medicinal chemistry. [2]
Cycloaddition Reactions
The electron-poor C2=C3 double bond can act as a dienophile or dipolarophile in various cycloaddition reactions. [2]This opens pathways to complex polycyclic structures. For example, reaction with azomethine ylides could lead to pyrrolo[2,3-b]indole scaffolds.
N-H Functionalization
The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or sulfonylated. This is a common strategy to protect the indole nitrogen or to introduce functional groups that modulate the compound's properties. [3]
Diagram: Reactivity Profile of 3-Chloro-4-nitro-1H-indole
Caption: Key reaction pathways for 3-Chloro-4-nitro-1H-indole.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-4-nitro-1H-indole is not available, precautions should be based on compounds with similar functional groups, such as nitroanilines and nitrophenols. [4][5]
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Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). [5]May also cause respiratory irritation.
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Precautionary Statements:
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Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. [4][5] * Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [4]Avoid dust formation. Keep away from incompatible materials.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Related isomers are stored at 0-8 °C.
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First-Aid Measures
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. [4]* Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [4]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [4]* Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. [4]
Conclusion
3-Chloro-4-nitro-1H-indole represents a synthetically valuable but under-documented building block. Based on fundamental chemical principles and data from related analogues, it is predicted to be a crystalline solid that serves as a potent electrophile. Its primary utility lies in its susceptibility to nucleophilic attack at the C2 position and its participation in cycloaddition reactions, providing access to complex, dearomatized indole scaffolds. The synthetic routes and reactivity profile detailed in this guide offer a strategic framework for researchers to incorporate this molecule into their synthetic programs, enabling the exploration of new chemical space in drug discovery and materials science.
References
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PubChem. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Zhang, X., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]
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RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]
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PubChem. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023-05-12). [Link]
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ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]
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Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]
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SpectraBase. 3-Chloro-4-nitrophenol - Spectra. [Link]
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ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025-08-10). [Link]
